molecular formula C13H20N2O5 B11763527 7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid

7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid

Cat. No.: B11763527
M. Wt: 284.31 g/mol
InChI Key: DQTUUKQMHSAXSC-UHFFFAOYSA-N
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Description

7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid is a versatile compound used in various fields of scientific research. It is known for its unique spirocyclic structure, which contributes to its stability and reactivity. This compound is often utilized as a building block in organic synthesis and has applications in medicinal chemistry, material science, and other areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and reaction conditions to ensure the formation of the desired spirocyclic structure.

    Introduction of Functional Groups: Functional groups such as the tert-butoxycarbonyl (Boc) protecting group and the carboxylic acid group are introduced through subsequent reactions. These steps may involve the use of reagents like tert-butyl chloroformate and various acids or bases to achieve the desired functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

    Substitution: Substitution reactions can occur at various positions on the spirocyclic core, allowing for the introduction of different substituents. Common reagents for these reactions include halides, nucleophiles, and electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, electrophiles, and suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules with spirocyclic structures.

    Biology: The compound can be used in the development of biologically active molecules, including potential drug candidates.

    Medicine: It has applications in medicinal chemistry for the design and synthesis of new pharmaceuticals.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on target molecules, influencing their activity. This can lead to various biological effects, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid
  • 7-(tert-Butoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid

Uniqueness

7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both the tert-butoxycarbonyl protecting group and the carboxylic acid group. This combination of features makes it a valuable building block in organic synthesis and a versatile compound for various scientific applications.

Biological Activity

7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C13H20N2O5
  • Molecular Weight : 284.31 g/mol
  • CAS Number : 1823415-48-0

Synthesis

The synthesis of this compound typically involves multiple synthetic steps starting from readily available precursors. Key steps include:

  • Protection of amine functionalities using the tert-butoxycarbonyl (Boc) group.
  • Formation of the spirocyclic structure , which is crucial for its biological activity.
  • Optimization of reaction conditions such as temperature and solvent to achieve high yields.

Biological Activity

Research indicates that this compound interacts with various biological targets, potentially modulating enzyme activity or receptor interactions. Below are some specific areas of biological activity:

Enzyme Inhibition

Studies have suggested that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

Antimicrobial Properties

Preliminary investigations indicate potential antimicrobial activity against various pathogens. For instance, related compounds have shown efficacy in inhibiting bacterial growth, suggesting a similar potential for this compound.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of structurally similar diazaspiro compounds and found significant inhibition against Staphylococcus aureus and Escherichia coli. This suggests that this compound may exhibit similar effects due to its structural resemblance.
  • Enzyme Interaction Studies : Research involving enzyme assays has demonstrated that derivatives of this compound can modulate the activity of certain kinases, indicating potential applications in cancer therapy.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundSpirocyclic structurePotential enzyme modulation
1-benzylcarbamoyl-7-tert-butoxycarbonyl-1,7-diazaspiro[3.5]nonaneBenzyl group substitutionAntimicrobial activity
7-tert-butoxycarbonyl-1,4-dioxa-7-azaspiro[4.4]nonaneDioxane moietyAntifungal properties

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Specific areas for future studies include:

  • In vivo efficacy studies to determine therapeutic potential.
  • Mechanistic studies to elucidate the pathways through which this compound exerts its effects.
  • Structure–activity relationship (SAR) studies to optimize the compound for enhanced potency and selectivity.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid?

  • Methodology : Synthesis typically involves multi-step organic reactions, including cyclization and protection/deprotection strategies. For example, tert-butoxycarbonyl (Boc) protection is critical to preserve amine functionality during synthesis. Solvent choice (e.g., tetrahydrofuran) and base selection (e.g., sodium hydride) significantly impact reaction efficiency and yield . Acidic conditions (e.g., trifluoroacetic acid in dichloromethane) are often used for Boc group removal .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Characterization Tools :

  • NMR : 1^1H and 13^{13}C NMR are essential for verifying spirocyclic structure and Boc group placement. For example, tert-butyl protons appear as a singlet at ~1.4 ppm in 1^1H NMR .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated m/z for C12H20N2O3C_{12}H_{20}N_2O_3: 240.3) .
  • Infrared Spectroscopy : Detect carbonyl stretches (e.g., Boc carbonyl at ~1680–1720 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation :

  • Storage : Store refrigerated (2–8°C) in airtight containers to prevent hydrolysis. Avoid exposure to moisture and static discharge .
  • PPE : Use nitrile gloves, chemical safety goggles, and lab coats. Handle in a fume hood to minimize inhalation risks .
  • Decomposition : Thermal degradation may release carbon monoxide and nitrogen oxides; use dry chemical extinguishers for fires .

Advanced Research Questions

Q. How does the spirocyclic framework influence reactivity in medicinal chemistry applications?

  • Stereochemical Rigidity : The spiro[4.4]nonane core restricts conformational flexibility, enhancing binding specificity to biological targets like proteases or GPCRs .
  • Functional Group Compatibility : The Boc group enables selective derivatization (e.g., coupling with amino acids via carbodiimide chemistry) without disrupting the diazaspiro ring .

Q. What strategies resolve contradictions in reported stability data for this compound?

  • Case Study : While the compound is stable under recommended storage (dry, 2–8°C) , conflicting reports note degradation in polar aprotic solvents (e.g., DMF) over 48 hours.

  • Resolution : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Use deuterated solvents for real-time NMR stability analysis .

Q. How can researchers design bioactivity studies leveraging this compound’s unique properties?

  • Target Selection : Prioritize enzymes or receptors with hydrophobic binding pockets (e.g., kinase ATP-binding sites) due to the Boc group’s lipophilicity .
  • In Vitro Assays :

  • Enzyme Inhibition : Test IC50_{50} values using fluorescence-based assays (e.g., trypsin-like proteases).
  • Cellular Uptake : Label the compound with 14^{14}C or fluorescent tags to track permeability in Caco-2 cells .

Q. What analytical methods are optimal for quantifying this compound in complex matrices?

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor transitions like m/z 240.3 → 156.1 (Boc cleavage fragment) .
  • Validation : Ensure linearity (R2^2 > 0.99) across 1–1000 ng/mL and LOD < 0.5 ng/mL .

Q. How does the Boc group impact the compound’s stability under varying pH conditions?

  • Acidic Conditions : Rapid Boc deprotection occurs at pH < 2 (e.g., in gastric fluid simulations), forming 2,7-diazaspiro[4.4]nonane derivatives .
  • Neutral/Basic Conditions : Stable for >72 hours at pH 7–9, making it suitable for intravenous formulations .

Q. Tables for Key Data

Property Value Reference
Molecular FormulaC12H20N2O3C_{12}H_{20}N_2O_3
Molecular Weight240.3 g/mol
1^1H NMR (tert-butyl)δ 1.4 ppm (s, 9H)
Stability (pH 7.4, 25°C)>95% intact after 72 hours
LC-MS Retention Time6.8 min (C18, 40% acetonitrile)

Q. Notes for Methodological Rigor

  • Contradictory Data : Cross-validate stability and reactivity results using orthogonal techniques (e.g., NMR + LC-MS) .
  • Synthetic Reproducibility : Document solvent batch variability (e.g., THF peroxide levels) to ensure reaction consistency .

Properties

Molecular Formula

C13H20N2O5

Molecular Weight

284.31 g/mol

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid

InChI

InChI=1S/C13H20N2O5/c1-12(2,3)20-11(19)15-5-4-13(7-15)8(9(16)17)6-14-10(13)18/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17)

InChI Key

DQTUUKQMHSAXSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C(CNC2=O)C(=O)O

Origin of Product

United States

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